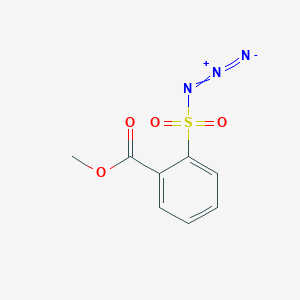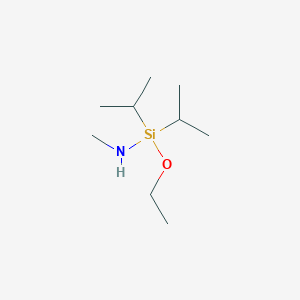
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: is a synthetic peptide derivative. Peptides like this are often designed for specific biological or chemical applications, such as drug delivery, antimicrobial activity, or as molecular probes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficiency and yield.
化学反应分析
Types of Reactions
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may lead to disulfide-linked peptides, while substitution reactions can introduce various functional groups.
科学研究应用
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide:
Chemistry: As a building block for more complex molecules.
Biology: As a molecular probe or in studying protein interactions.
Medicine: Potential use in drug delivery systems or as an antimicrobial agent.
Industry: Could be used in the development of new materials or coatings.
作用机制
The mechanism of action for L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide would depend on its specific application. Generally, peptides can interact with biological membranes, proteins, or nucleic acids, affecting various cellular pathways.
相似化合物的比较
Similar Compounds
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-ornithine
Uniqueness
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: may have unique properties due to the specific arrangement of lysine residues and the 12-aminododecanoyl group, which could influence its biological activity and stability.
属性
CAS 编号 |
882171-90-6 |
|---|---|
分子式 |
C30H62N8O4 |
分子量 |
598.9 g/mol |
IUPAC 名称 |
12-amino-N-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H62N8O4/c31-20-12-7-5-3-1-2-4-6-8-19-27(39)38(26(28(36)40)18-11-15-23-34)30(42)25(17-10-14-22-33)37-29(41)24(35)16-9-13-21-32/h24-26H,1-23,31-35H2,(H2,36,40)(H,37,41)/t24-,25-,26-/m0/s1 |
InChI 键 |
BFVIULJLOMHDEQ-GSDHBNRESA-N |
手性 SMILES |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)CCCCCN |
规范 SMILES |
C(CCCCCC(=O)N(C(CCCCN)C(=O)N)C(=O)C(CCCCN)NC(=O)C(CCCCN)N)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)

![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)
